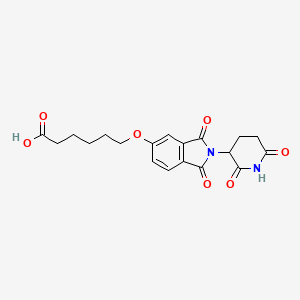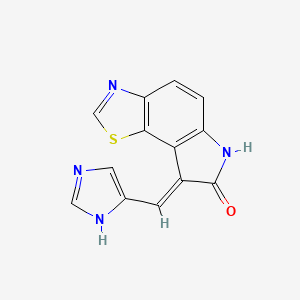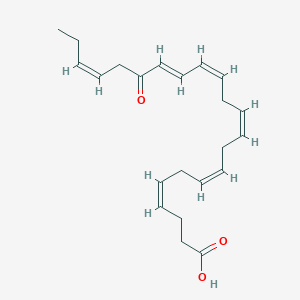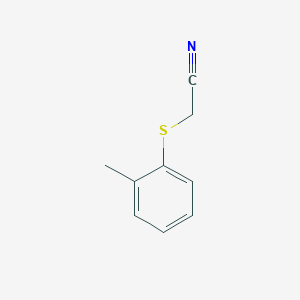![molecular formula C13H8BrN B14761108 5-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14761108.png)
5-Bromo-[1,1'-biphenyl]-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-[1,1’-biphenyl]-2-carbonitrile is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a bromine atom at the 5-position and a nitrile group at the 2-position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-[1,1’-biphenyl]-2-carbonitrile typically involves the bromination of [1,1’-biphenyl]-2-carbonitrile. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of 5-Bromo-[1,1’-biphenyl]-2-carbonitrile may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-[1,1’-biphenyl]-2-carbonitrile can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The bromine atom can be substituted by other electrophiles under suitable conditions.
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides, amines, or other derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS), iron, azobisisobutyronitrile (AIBN)
Substitution: Various electrophiles or nucleophiles, depending on the desired product
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst
Major Products Formed
Substitution Products: Depending on the electrophile or nucleophile used, products can include halogenated biphenyls, amides, or amines.
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Amines, alcohols
Scientific Research Applications
5-Bromo-[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Pharmaceuticals: It may be used in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-Bromo-[1,1’-biphenyl]-2-carbonitrile depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In biological systems, its mechanism of action would depend on the target molecule or pathway it interacts with. For example, if used in pharmaceuticals, it might inhibit specific enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-[1,1’-biphenyl]-4-carbonitrile
- 4-Bromo-[1,1’-biphenyl]-2-carbonitrile
- 5-Bromo-2-chlorobiphenyl
Uniqueness
5-Bromo-[1,1’-biphenyl]-2-carbonitrile is unique due to the specific positioning of the bromine and nitrile groups, which can influence its reactivity and the types of reactions it can undergo. This positional specificity can make it more suitable for certain applications compared to its isomers or other brominated biphenyl derivatives .
Properties
Molecular Formula |
C13H8BrN |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
4-bromo-2-phenylbenzonitrile |
InChI |
InChI=1S/C13H8BrN/c14-12-7-6-11(9-15)13(8-12)10-4-2-1-3-5-10/h1-8H |
InChI Key |
OSRORBIBDBICOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]-](/img/structure/B14761046.png)


![Cyclohepta[c]pyrazole](/img/structure/B14761067.png)



![[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate](/img/structure/B14761079.png)




![5,7,16,18-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene](/img/structure/B14761100.png)
